6-(1,1-Difluoro-2-iodoethyl)nicotinonitrile
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Overview
Description
6-(1,1-Difluoro-2-iodoethyl)nicotinonitrile is an organic compound with the molecular formula C8H5F2IN2 and a molecular weight of 294.04 g/mol This compound is characterized by the presence of a nicotinonitrile core substituted with a difluoro-iodoethyl group
Preparation Methods
One common method involves the reaction of 6-bromonicotinonitrile with 1,1-difluoro-2-iodoethane in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions . The reaction is carried out in an inert atmosphere, typically using a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Chemical Reactions Analysis
6-(1,1-Difluoro-2-iodoethyl)nicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions. For example, it can undergo nucleophilic substitution with amines to form corresponding amine derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used. For instance, oxidation with strong oxidizing agents can lead to the formation of corresponding oxides.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the difluoro-iodoethyl group can be replaced with various aryl or alkyl groups.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(1,1-Difluoro-2-iodoethyl)nicotinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology and Medicine: The compound is investigated for its potential biological activities, including its role as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 6-(1,1-Difluoro-2-iodoethyl)nicotinonitrile exerts its effects is not fully understood. its reactivity is primarily attributed to the presence of the difluoro-iodoethyl group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Comparison with Similar Compounds
Similar compounds to 6-(1,1-Difluoro-2-iodoethyl)nicotinonitrile include:
(1,1-Difluoro-2-iodoethyl)benzene: This compound has a benzene ring instead of a nicotinonitrile core and exhibits similar reactivity due to the presence of the difluoro-iodoethyl group.
6-(1,1-Difluoro-2-iodoethyl)pyridine: Similar to the nicotinonitrile derivative but with a pyridine core, this compound also shows comparable chemical behavior.
Properties
Molecular Formula |
C8H5F2IN2 |
---|---|
Molecular Weight |
294.04 g/mol |
IUPAC Name |
6-(1,1-difluoro-2-iodoethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H5F2IN2/c9-8(10,5-11)7-2-1-6(3-12)4-13-7/h1-2,4H,5H2 |
InChI Key |
ZGLXZEUPWDTHDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C#N)C(CI)(F)F |
Origin of Product |
United States |
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